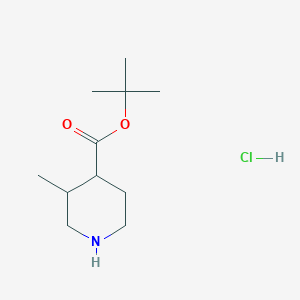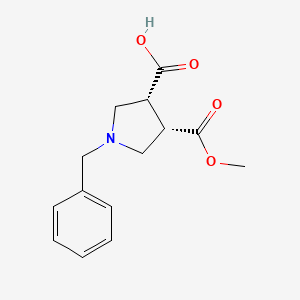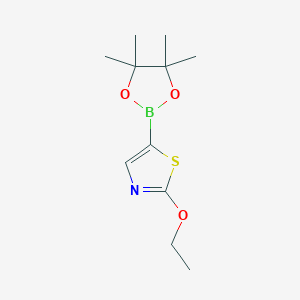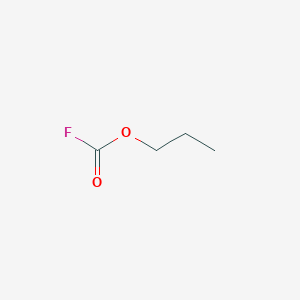
3-(3,4-Difluorophenyl)-2-methylacrylic acid
Vue d'ensemble
Description
“3,4-Difluorophenylacetic acid” is a chemical compound with the linear formula F2C6H3CH2CO2H . It has a molecular weight of 172.13 . It’s used in the synthesis of 2-arylbenzimidazole derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists .
Synthesis Analysis
The synthesis of related compounds has been mentioned in a few sources. For instance, “3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of “3,4-Difluorophenylacetic acid” is represented by the SMILES string OC(=O)Cc1ccc(F)c(F)c1 . The InChI key is YCAKYFIYUHHCKW-UHFFFAOYSA-N .Chemical Reactions Analysis
“3,4-Difluorophenylboronic acid” can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenyl)acrylic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 281.3±25.0 °C at 760 mmHg, and a flash point of 124.0±23.2 °C .Applications De Recherche Scientifique
Anticancer Research
Cinnamic acid derivatives, which include compounds structurally related to 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have received attention for their potential anticancer properties. These compounds, due to their 3-phenyl acrylic acid functionality, offer multiple reactive sites for chemical modifications, making them attractive for medicinal research as traditional and recent synthetic antitumor agents. Despite their medicinal potential, these derivatives have been underutilized in cancer research, suggesting a need for further exploration of their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact
Studies on polyfluoroalkyl chemicals, which include fluorinated analogs of 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have focused on their environmental degradation and potential health risks. These substances are known for their persistence and bioaccumulation, leading to widespread environmental and health concerns. Research efforts are directed towards understanding their environmental fate, degradation pathways, and impacts on human health and the ecosystem (Liu & Avendaño, 2013).
Material Science Applications
In the field of materials science, specific focus has been placed on the enhancement of the thermoelectric performance of organic materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS). Research has explored various treatment methods to improve the electrical conductivity of PEDOT:PSS, a prominent conducting polymer, for applications in organic electronic devices. This includes investigations into the mechanisms of conductivity enhancement and future strategies for developing more efficient organic thermoelectric materials (Zhu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the process involves the coupling of an organoboron compound (like boronic acid) with a halide or pseudo-halide . The reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in organic chemistry for the synthesis of various organic compounds .
Result of Action
The compound can be used as a reactant in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKWSYEPABLCI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-2-methylacrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



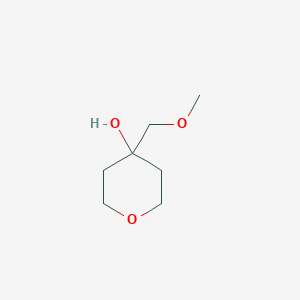
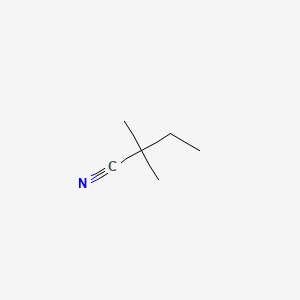

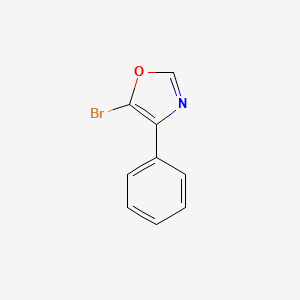
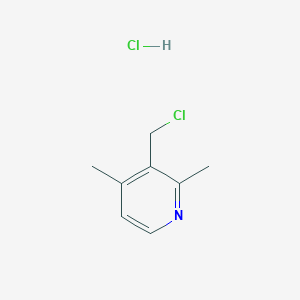

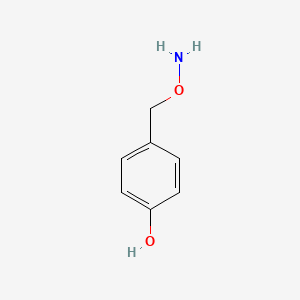
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
